![molecular formula C15H11N3S B2590127 6-(Methylthio)benzimidazo[1,2-c]quinazoline CAS No. 76196-83-3](/img/structure/B2590127.png)

6-(Methylthio)benzimidazo[1,2-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

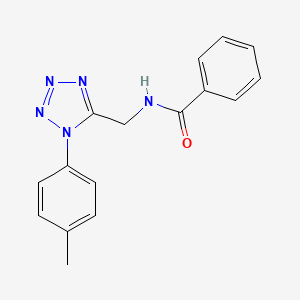

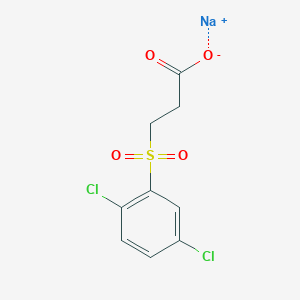

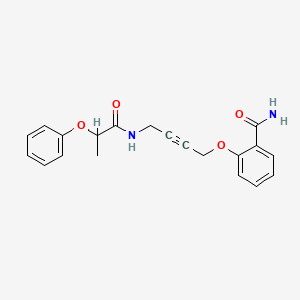

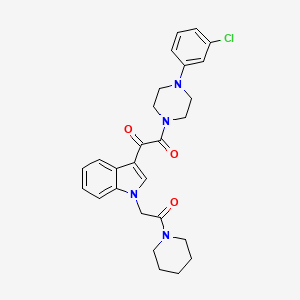

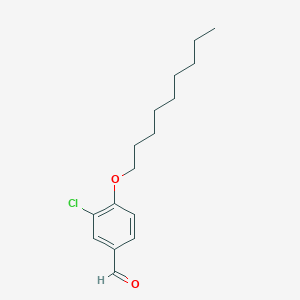

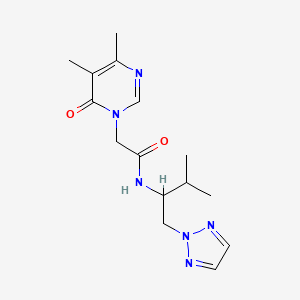

“6-(Methylthio)benzimidazo[1,2-c]quinazoline” is a quinazoline derivative . Quinazoline derivatives are nitrogen-rich heterocyclic compounds that have drawn attention due to their significant biological activities . The molecular formula of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” is C15H11N3S, and its molecular weight is 265.33.

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, 2-(2-aminophenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .Molecular Structure Analysis

The molecular structure of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” includes a benzimidazole fused to a quinazoline, with a methylthio group attached at the 6-position.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, in the synthesis of imidazo[1,2-c]quinazoline derivatives, 2-(2-nitro-phenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibitors

The compound has been used in the synthesis of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, which act as selective Cyclooxygenase-2 (COX-2) inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .

Anti-cancer Agents

Quinazoline derivatives, including “6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline”, have been found to exhibit anti-cancer properties . They have been used in the development of new therapeutic agents for the treatment of various types of cancer .

Anti-inflammatory Agents

In addition to their role as COX-2 inhibitors, quinazoline derivatives have also been found to possess anti-inflammatory properties . They can be used in the development of drugs for the treatment of inflammatory diseases .

Analgesic Agents

Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . They can be used in the development of new analgesic drugs .

Peroxynitrite Detection

A novel dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe has been synthesized for the detection of peroxynitrite (ONOO−), a type of reactive oxygen species (ROS) that plays a crucial role in many physiological and pathological processes .

Synthesis of Selenoethers

The compound has been used in the metal-free regioselective C–H selenylation of substituted benzo[4,5]imidazo[2,1-b]thiazole derivatives, leading to the synthesis of structurally orchestrated selenoethers .

Mecanismo De Acción

Target of Action

The primary target of the compound 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are significant mediators of inflammation .

Mode of Action

6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The action of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The compound’s lipophilicity suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of COX-2 by 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . In addition, it has been shown to have considerable inhibitory effects on MCF-7 breast cancer cells .

Direcciones Futuras

Quinazoline derivatives, including “6-(Methylthio)benzimidazo[1,2-c]quinazoline”, continue to be a focus of research due to their significant biological activities . Future research may focus on developing new synthetic methods, exploring additional biological activities, and optimizing their pharmacological properties .

Propiedades

IUPAC Name |

6-methylsulfanylbenzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHKTWLEZZJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylthio)benzimidazo[1,2-c]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)

![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)

![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)